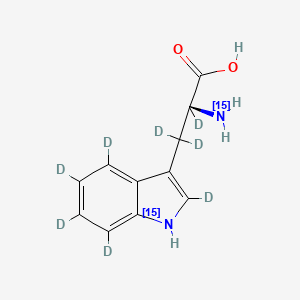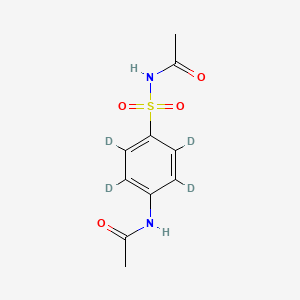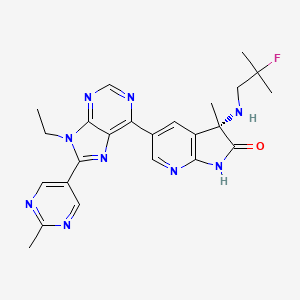
PI3Kdelta-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3Kdelta-IN-9 is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with an IC50 value of 3.8 nM . This compound is primarily used in research settings to study the PI3K/Akt/mTOR signaling pathway, which is crucial in various cellular processes such as growth, proliferation, and survival . This compound is particularly significant in cancer research due to its role in modulating immune responses and tumor growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PI3Kdelta-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, along with stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
PI3Kdelta-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
PI3Kdelta-IN-9 has a wide range of scientific research applications, including:
Mecanismo De Acción
PI3Kdelta-IN-9 exerts its effects by selectively inhibiting the activity of PI3Kδ, a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3) . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to reduced cellular growth, proliferation, and survival . This compound specifically targets the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in hematopoietic cells .
Comparación Con Compuestos Similares
Similar Compounds
Idelalisib: Another selective PI3Kδ inhibitor used in the treatment of certain hematological malignancies.
AZD8835: A dual PI3Kα/δ inhibitor with applications in cancer research.
Uniqueness
PI3Kdelta-IN-9 is unique due to its high selectivity for PI3Kδ and its potent inhibitory activity with an IC50 value of 3.8 nM . This makes it a valuable tool for studying the specific role of PI3Kδ in various cellular processes and disease states .
Propiedades
Fórmula molecular |
C24H26FN9O |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(3S)-5-[9-ethyl-8-(2-methylpyrimidin-5-yl)purin-6-yl]-3-[(2-fluoro-2-methylpropyl)amino]-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C24H26FN9O/c1-6-34-20(15-9-26-13(2)27-10-15)32-18-17(29-12-30-21(18)34)14-7-16-19(28-8-14)33-22(35)24(16,5)31-11-23(3,4)25/h7-10,12,31H,6,11H2,1-5H3,(H,28,33,35)/t24-/m0/s1 |
Clave InChI |
YYXYTTPRFNUTKT-DEOSSOPVSA-N |
SMILES isomérico |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)[C@@]4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
SMILES canónico |
CCN1C(=NC2=C(N=CN=C21)C3=CC4=C(NC(=O)C4(C)NCC(C)(C)F)N=C3)C5=CN=C(N=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


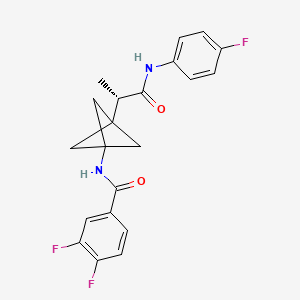
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
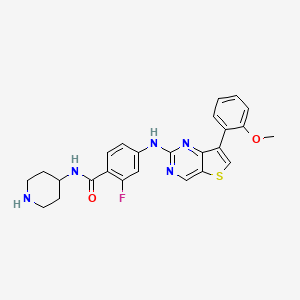
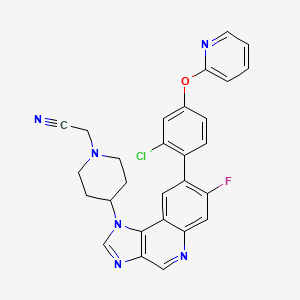
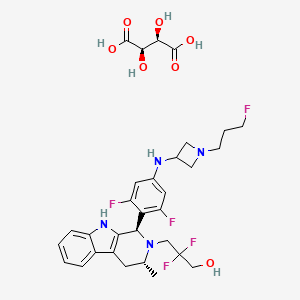
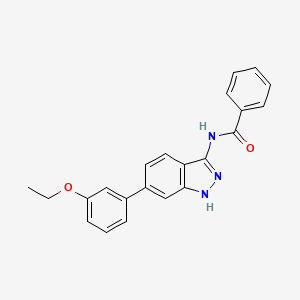
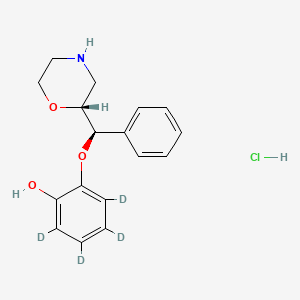
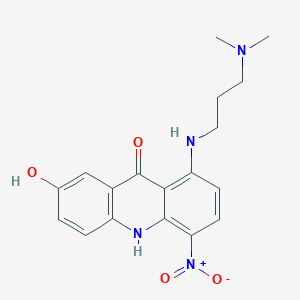
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
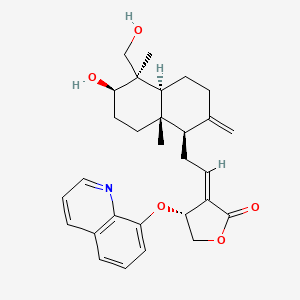
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
